5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol
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Overview
Description
5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is a complex organic compound that features both phenolic and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2H-indazole-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic and indazole derivatives.
Scientific Research Applications
5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The phenolic group can form hydrogen bonds with target proteins, while the indazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol
- 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
- 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxy-phenol
Uniqueness
5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is unique due to its specific combination of phenolic and indazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-ethoxy-2-(1H-indazol-5-yliminomethyl)phenol |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-5-3-11(16(20)8-14)9-17-13-4-6-15-12(7-13)10-18-19-15/h3-10,20H,2H2,1H3,(H,18,19) |
InChI Key |
OMNVEKXPDYRBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=CC3=C(C=C2)NN=C3)O |
Origin of Product |
United States |
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